4-Ethylphenethylamine
Overview
Description
4-Ethylphenethylamine is a chemical compound with the molecular formula C10H15N . It is present in the essential oil obtained from the stem bark extract of Psidium guajava .
Molecular Structure Analysis
The molecular structure of 4-Ethylphenethylamine consists of a phenethylamine backbone with an ethyl group attached to the fourth carbon of the phenyl ring . The molecule has an average mass of 149.233 Da and a monoisotopic mass of 149.120453 Da .Physical And Chemical Properties Analysis
4-Ethylphenethylamine is a clear colorless liquid . It has a density of 0.9±0.1 g/cm³, a boiling point of 237.1±9.0 °C at 760 mmHg, and a flash point of 102.1±6.3 °C . It also has a molar refractivity of 48.9±0.3 cm³, a polar surface area of 26 Ų, and a molar volume of 158.7±3.0 cm³ .Scientific Research Applications
- Specific Scientific Field : Materials Science, specifically Corrosion Science .
- Summary of the Application : 4-Ethylphenethylamine has been used as an organic inhibitor for carbon steel corrosion in hydrochloric acid (HCl) solution .
- Methods of Application or Experimental Procedures : The compound was employed to evaluate the corrosion protection of carbon steel in HCl acid solution at different concentrations ranging from 50 to 200 ppm and temperatures of 30 to 50 °C . Measurements of polarization and weight loss techniques were employed .
- Results or Outcomes : The results showed that the cathode and anode have a mixed propensity for corrosion and that this type of corrosion inhibitor works best when inhibitor concentrations are growing but less well when temperature is rising . The thermodynamic parameters entropy, energy of activation, energy of free adsorption, and energy of enthalpy were estimated, in addition to the adsorption mechanism on the metal surface by a layer of films has formed . This film layer maintains the surface of the metal by serving as a corrosion inhibitor . The efficiency of the inhibition improved with increasing inhibitor concentration .
Safety And Hazards
properties
IUPAC Name |
2-(4-ethylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJAVPNHXCHBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214570 | |
Record name | 4-Ethylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10214570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenethylamine | |
CAS RN |
64353-29-3 | |
Record name | 4-Ethylphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064353293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10214570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ethylphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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